molecular formula C20H18Cl2N4O3 B5955065 2-(2,4-dichlorophenoxy)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide

2-(2,4-dichlorophenoxy)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide

Cat. No.: B5955065
M. Wt: 433.3 g/mol
InChI Key: DMGUBRWPUFDMKP-BHGWPJFGSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a methoxyphenyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Condensation Reaction: The final step involves the condensation of the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3/c1-12(29-18-8-5-15(21)9-17(18)22)20(27)26-24-11-14-10-23-25-19(14)13-3-6-16(28-2)7-4-13/h3-12H,1-2H3,(H,23,25)(H,26,27)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGUBRWPUFDMKP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(NN=C1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(NN=C1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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